(R)-1-(m-Tolyl)pentan-1-amine chemical structure and physicochemical properties
(R)-1-(m-Tolyl)pentan-1-amine chemical structure and physicochemical properties
An In-Depth Technical Guide to (R)-1-(m-Tolyl)pentan-1-amine: Synthesis, Properties, and Analytical Methodologies
Abstract
Chiral primary amines are fundamental building blocks in modern medicinal chemistry and asymmetric synthesis. Their unique three-dimensional architecture is often critical for specific interactions with biological targets, making enantiopure compounds highly sought after in drug development. This guide provides a comprehensive technical overview of (R)-1-(m-Tolyl)pentan-1-amine, a chiral arylalkylamine. While this specific molecule is not extensively cataloged, this document consolidates information on its structure, predicted physicochemical properties, and key enabling technologies for its synthesis and characterization. The primary focus is on the strategic synthesis via asymmetric reductive amination of the corresponding ketone precursor, 1-(m-Tolyl)pentan-1-one, and the analytical methods required to validate its enantiomeric purity.
Molecular Identification and Physicochemical Profile
(R)-1-(m-Tolyl)pentan-1-amine is a chiral primary amine featuring a stereocenter at the first carbon of the pentyl chain, which is directly attached to a meta-tolyl group.
Chemical Structure:
Caption: Synthetic workflow for (R)-1-(m-Tolyl)pentan-1-amine.
Causality Behind Experimental Choices:
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Enzyme Selection: An (R)-selective transaminase is chosen to directly generate the desired stereoisomer. These enzymes utilize pyridoxal phosphate (PLP) as a cofactor to transfer an amino group from a donor (like isopropylamine) to the ketone substrate. [1]* Amine Donor: Isopropylamine is a common and efficient amine donor because its co-product, acetone, is volatile and can be easily removed, helping to drive the reaction equilibrium towards the product. [2]* Reaction Medium: Aqueous buffers (e.g., phosphate buffer) are typically used to maintain the optimal pH for enzyme activity. A co-solvent like DMSO may be added to improve the solubility of the hydrophobic ketone substrate. [3]
Protocol: Biocatalytic Asymmetric Synthesis
This protocol is a representative methodology based on established procedures for transaminase-catalyzed reactions. [1][2] Materials:
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1-(m-Tolyl)pentan-1-one
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(R)-selective transaminase (e.g., from a commercial screening kit)
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Pyridoxal 5'-phosphate (PLP)
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Isopropylamine
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Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
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Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Step-by-Step Methodology:
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Enzyme Solution Preparation: In a temperature-controlled reaction vessel, dissolve the (R)-selective transaminase and PLP (1 mM) in the potassium phosphate buffer.
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Substrate Addition: To this solution, add 1-(m-Tolyl)pentan-1-one (e.g., 10-50 mM final concentration). If solubility is an issue, a co-solvent such as DMSO (5-10% v/v) can be used.
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Initiation of Reaction: Add the amine donor, isopropylamine (e.g., 0.5-1.0 M), to the mixture.
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Incubation: Gently agitate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC.
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Reaction Quench and Work-up: Once the reaction reaches completion, basify the mixture with a saturated sodium bicarbonate solution to a pH > 10.
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Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-(m-Tolyl)pentan-1-amine.
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Purification: If necessary, purify the product by column chromatography on silica gel.
Alternative Strategy: Classical Chiral Resolution
An alternative, though less efficient, method involves the non-selective synthesis of the racemic amine followed by chiral resolution. [4]1. Racemate Synthesis: Reduce 1-(m-Tolyl)pentan-1-one using a standard reducing agent like sodium borohydride in the presence of an ammonia source to form the racemic amine. 2. Resolution: React the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or a derivative. This forms a pair of diastereomeric salts with different solubilities. 3. Separation: The less soluble diastereomeric salt can be selectively crystallized and isolated by filtration. 4. Liberation of Enantiomer: The purified salt is then treated with a base (e.g., NaOH) to liberate the free (R)-amine. [4]
Analytical Characterization: Ensuring Enantiomeric Purity
Validation of the enantiomeric purity is the most critical analytical step. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry-standard techniques for this purpose. [5]
Caption: Analytical workflow for enantiomeric excess determination.
Protocol: Chiral HPLC Analysis
Instrumentation & Columns:
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HPLC system with a UV detector.
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Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns (e.g., Chiralpak series) are highly effective for separating chiral amines. [5] Method Parameters:
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Mobile Phase: A normal-phase eluent is typically effective. A common starting point is a mixture of Hexane and Ethanol (e.g., 80:20 v/v). [5]* Additives: Small amounts of an acidic and a basic additive (e.g., 0.1% trifluoroacetic acid and 0.1% diethylamine) are often required to improve peak shape and resolution for amines.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection: UV at 254 nm.
Procedure:
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Standard Preparation: Prepare a solution of the racemic 1-(m-Tolyl)pentan-1-amine to determine the retention times of both the (R) and (S) enantiomers.
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Sample Preparation: Prepare a dilute solution of the synthesized (R)-1-(m-Tolyl)pentan-1-amine in the mobile phase.
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Analysis: Inject both the racemic standard and the synthesized sample onto the HPLC system.
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Data Interpretation: Compare the chromatograms. The racemic standard will show two peaks of equal area. The synthesized sample should ideally show a single, large peak corresponding to the retention time of one of the enantiomers. The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers:
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ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
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Applications in Research and Development
While specific applications for (R)-1-(m-Tolyl)pentan-1-amine are not documented, its structural class—chiral arylalkylamines—is of significant interest in drug discovery.
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Scaffold for Bioactive Molecules: The arylalkylamine motif is present in numerous neurologically active pharmaceuticals. These compounds can interact with monoamine transporters and G-protein coupled receptors. [6][7]* Asymmetric Synthesis: As an enantiopure primary amine, it can serve as a valuable chiral auxiliary or as a precursor for chiral ligands used in metal-catalyzed asymmetric reactions. [3]* Structure-Activity Relationship (SAR) Studies: It can be used in SAR studies to probe the steric and electronic requirements of biological targets, comparing its activity to ortho- and para-tolyl isomers to understand the impact of substituent positioning. [5]
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